

Unveiling Paniculidine C: A Comparative Structural Analysis of Natural versus Synthetic Forms

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Compound of Interest		
Compound Name:	Paniculidine C	
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For researchers and professionals in the fields of chemistry and drug development, the definitive structural confirmation of a synthesized natural product is paramount. This guide provides a detailed comparison of the structural validation of naturally isolated **Paniculidine C** with its synthetically derived counterpart, offering a comprehensive overview of the spectroscopic data and experimental methodologies that confirm their identical chemical architecture.

Paniculidine C, an indole alkaloid, was first isolated from the roots of Murraya paniculata. Its successful total synthesis has been achieved, and a critical aspect of this achievement lies in the rigorous comparison of the spectral data of the synthetic compound with that of the natural product to ensure structural identity. This validation is crucial for the advancement of medicinal chemistry, as it confirms the viability of synthetic routes for producing potentially therapeutic natural compounds.

Spectroscopic Data Comparison

The primary methods for structural elucidation and confirmation in organic chemistry are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A direct comparison of the ¹H NMR and ¹³C NMR spectral data for natural and synthetic **Paniculidine C** reveals a precise overlap in chemical shifts and coupling constants, affirming that the synthesized molecule possesses the same atomic connectivity and stereochemistry as the naturally occurring one.



¹ H NMR (CDCl ₃ , 400 MHz)	Natural Paniculidine C	Synthetic Paniculidine C
Position	δ (ppm)	δ (ppm)
H-1'	8.05 (br s)	8.06 (br s)
H-2'	6.98 (d, J = 2.4 Hz)	6.99 (d, J = 2.4 Hz)
H-4'	7.62 (d, J = 7.9 Hz)	7.63 (d, J = 7.9 Hz)
H-5'	7.18 (t, J = 7.9 Hz)	7.19 (t, J = 7.9 Hz)
H-6'	7.11 (t, J = 7.9 Hz)	7.12 (t, J = 7.9 Hz)
H-7'	7.36 (d, J = 7.9 Hz)	7.37 (d, J = 7.9 Hz)
H-1	3.60 (m)	3.61 (m)
H-2	1.90 (m)	1.91 (m)
H-3	1.80 (m)	1.81 (m)
H-4	2.80 (t, J = 7.6 Hz)	2.81 (t, J = 7.6 Hz)
2-CH₃	1.01 (d, J = 6.7 Hz)	1.02 (d, J = 6.7 Hz)
1-OH	1.45 (br s)	1.46 (br s)



¹³ C NMR (CDCl ₃ , 100 MHz)	Natural Paniculidine C	Synthetic Paniculidine C
Position	δ (ppm)	δ (ppm)
C-2'	122.2	122.2
C-3'	114.9	114.9
C-3a'	127.2	127.2
C-4'	118.8	118.8
C-5'	121.8	121.8
C-6'	119.4	119.4
C-7'	111.2	111.2
C-7a'	136.4	136.4
C-1	68.4	68.4
C-2	35.8	35.8
C-3	31.2	31.2
C-4	25.1	25.1
2-CH₃	17.0	17.0

Mass Spectrometry (EI-MS) data further corroborates the structural identity, with both natural and synthetic samples exhibiting the same molecular ion peak and fragmentation pattern.

- Natural Paniculidine C:m/z 203 [M]+
- Synthetic Paniculidine C:m/z 203 [M]+

Experimental Protocols

The validation of the synthetic **Paniculidine C** structure relies on the faithful replication of the spectroscopic signature of the natural product. The following outlines the key experimental methodologies employed.



Isolation of Natural Paniculidine C

The dried and powdered roots of Murraya paniculata were extracted with methanol. The resulting crude extract was then subjected to a series of column chromatography steps over silica gel, eluting with a gradient of n-hexane and ethyl acetate to yield the purified natural **Paniculidine C**.

Total Synthesis of Paniculidine C

The total synthesis of (±)-**Paniculidine C** was achieved through a multi-step sequence starting from 1-methoxyindole-3-carbaldehyde. A key step involved a Grignard reaction with methallyl chloride, followed by hydroboration-oxidation and subsequent hydrogenolysis to yield the target molecule. The spectral data of the synthetic product were found to be in agreement with those reported for the natural product[1].

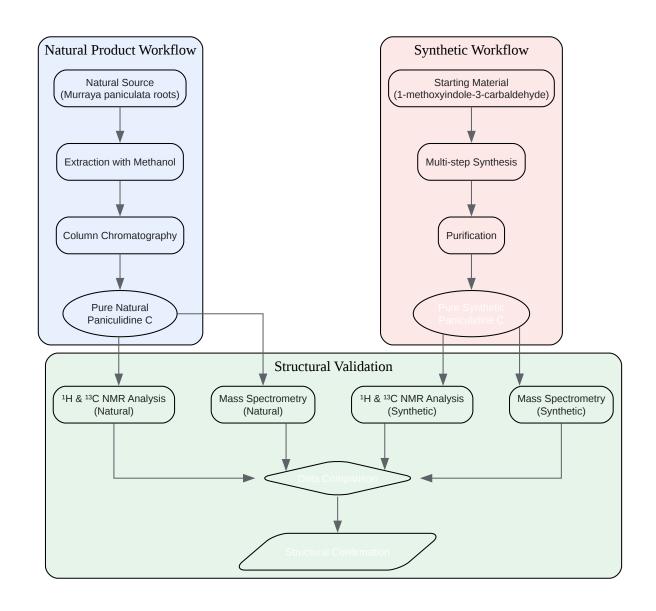
Spectroscopic Analysis

NMR spectra for both natural and synthetic samples were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl $_3$). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Mass spectra were obtained using an electron ionization (EI) mass spectrometer.

Workflow for Structural Validation

The logical flow for validating the structure of a synthetic natural product against its natural counterpart is a systematic process. It begins with the isolation and synthesis of the respective compounds, followed by a head-to-head comparison of their analytical data.





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References

- 1. A comprehensive review of the botany, phytochemistry, pharmacology, and toxicology of Murrayae Folium et Cacumen - PMC [pmc.ncbi.nlm.nih.gov]
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